molecular formula C6H6N2O2 B8724484 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione

1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione

Cat. No.: B8724484
M. Wt: 138.12 g/mol
InChI Key: VNPSLFACFFRWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione is an organic compound that features an imidazolidine ring substituted with a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione can be synthesized through a multi-step process. One common method involves the reaction of imidazolidine-2,4-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives .

Scientific Research Applications

1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Imidazolidine-2,4-dione: Lacks the prop-2-yn-1-yl group but shares the imidazolidine core structure.

    5,5-Diphenylimidazolidine-2,4-dione: Contains phenyl groups instead of the prop-2-yn-1-yl group.

Uniqueness: 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

1-prop-2-ynylimidazolidine-2,4-dione

InChI

InChI=1S/C6H6N2O2/c1-2-3-8-4-5(9)7-6(8)10/h1H,3-4H2,(H,7,9,10)

InChI Key

VNPSLFACFFRWOZ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CC(=O)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.0 g of methyl N-propargyl-N-methoxycarbonylglycinate were dissolved in 40 ml of 28% aqueous ammonia. Then the mixture was maintained under the pressure of 10-13 kg/cm2 at 100°-110° C. for an hour. Then the solvent was evaporated off from the reaction mixture. The resulting mixture was subjected to a column chromatography on silica gel (5:1 ethyl acetate:methanol as eluent) to obtain 0.65 g of 1-propargyl-2,4-dioxoimidazolidine.
Name
methyl N-propargyl-N-methoxycarbonylglycinate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2.0 g of N-propargyl-N-methoxycarbonylglycinamide were added to the mixture of 5 ml of methanol and 2.5 ml of 20% aqueous solution of sodium hydroxide and maintained at 70° C. for an hour. After cooled down to room temperature; the reaction mixture was neutralized with concentrated hydrochloric acid followed by concentrating and drying the same by an evaporation under reduced pressure. Then it was extracted with acetonitrile and sodium chloride was removed off from the extract by filtration. The solvent was evaporated off from the filtrate to obtain 1.4 g of 1-propargyl-2,4-dioxoimidazolidine (melting point: 124°-125° C.).
Name
N-propargyl-N-methoxycarbonylglycinamide
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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